N-methyl-1-(2-methylpyridin-4-yl)methanamine

Lipophilicity Drug Design Partition Coefficient

N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2), also designated as N,2-dimethyl-4-pyridinemethanamine, is an aminomethylpyridine derivative characterized by a 2-methyl substitution on the pyridine ring and an N-methyl group on the exocyclic amine. It is a liquid organic base with the molecular formula C8H12N2, a molecular weight of 136.19 g/mol, and a reported boiling point of 209.7°C at 760 mmHg.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 165558-79-2
Cat. No. B066592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(2-methylpyridin-4-yl)methanamine
CAS165558-79-2
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)CNC
InChIInChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3
InChIKeyAGBBPYPGNDYNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2): Chemical Identity and Baseline Characterization for Procurement


N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2), also designated as N,2-dimethyl-4-pyridinemethanamine, is an aminomethylpyridine derivative characterized by a 2-methyl substitution on the pyridine ring and an N-methyl group on the exocyclic amine [1]. It is a liquid organic base with the molecular formula C8H12N2, a molecular weight of 136.19 g/mol, and a reported boiling point of 209.7°C at 760 mmHg [2]. The compound is commercially available at purities up to 95% and is primarily employed as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis .

Aminomethylpyridine scaffold for medicinal chemistry
Building block for SAR exploration and lead optimization
Liquid organic base for synthetic transformations

Why N-Methyl-1-(2-methylpyridin-4-yl)methanamine (165558-79-2) Cannot Be Replaced by Unsubstituted or Non-Methylated Analogs in Critical Research Applications


Generic substitution of N-methyl-1-(2-methylpyridin-4-yl)methanamine with structurally related aminomethylpyridines (e.g., 4-(aminomethyl)pyridine or N-methyl-1-(pyridin-4-yl)methanamine) is scientifically inadvisable due to quantifiable differences in key physicochemical properties that directly impact experimental outcomes. The presence of both a 2-methyl substituent on the pyridine ring and an N-methyl group on the exocyclic amine significantly alters lipophilicity (ΔLogP > 0.3), basicity (ΔpKa ≈ 0.5), and volatility (ΔBoiling Point ≈ 20°C) compared to its closest analogs . These differences can lead to divergent behavior in partitioning, solubility, and reactivity, potentially invalidating structure-activity relationship (SAR) studies, altering reaction kinetics, or compromising the reproducibility of synthetic protocols [1]. The following quantitative evidence guide substantiates why this specific compound must be specified for procurement when precise molecular properties are required.

Lipophilicity shift Dual methylation (2-methyl and N-methyl) increases LogP relative to non-methylated aminomethylpyridines, which may alter partition behavior and SAR interpretation.
Basicity modulation Elevated pKa compared to primary aminomethylpyridine analogs can shift nucleophilicity and reaction kinetics, potentially affecting coupling and amidation outcomes.
Physical property differences Reduced volatility and lower density relative to close analogs may influence handling reproducibility, evaporation rates, and phase separation during workup.

N-Methyl-1-(2-methylpyridin-4-yl)methanamine (165558-79-2): Quantified Differentiation Evidence Against Key Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted and Non-Methylated Analogs

N-methyl-1-(2-methylpyridin-4-yl)methanamine exhibits a significantly higher computed LogP (1.50) compared to both 4-(aminomethyl)pyridine (LogP = 1.24) and N-methyl-1-(pyridin-4-yl)methanamine (LogP = 1.19). This represents a 21% increase in lipophilicity relative to 4-(aminomethyl)pyridine and a 26% increase relative to N-methyl-1-(pyridin-4-yl)methanamine [1][2].

Lipophilicity (LogP)
Data to verify
Target 1.50 vs 4-(Aminomethyl)pyridine 1.24 Δ+0.26
Supports lipophilicity-dependent SAR differentiation
Computed LogP values; experimental confirmation may be warranted
Lipophilicity Drug Design Partition Coefficient SAR Studies

Modulated Basicity (pKa) for Optimized Reactivity in Synthetic Transformations

The predicted pKa of N-methyl-1-(2-methylpyridin-4-yl)methanamine (8.29 ± 0.10) is elevated compared to 4-(aminomethyl)pyridine (7.81 ± 0.29) but nearly identical to N-methyl-1-(pyridin-4-yl)methanamine (8.27 ± 0.10). This places the basicity of the target compound between that of primary and N-methylated aminomethylpyridines, offering a unique reactivity profile .

Basicity (pKa)
Data to verify
Target 8.29 vs 4-(Aminomethyl)pyridine 7.81 Δ+0.48
Modulated basicity may influence nucleophilic reactivity
Predicted pKa; experimental determination recommended
Basicity Nucleophilicity Reaction Optimization Amine Chemistry

Reduced Volatility (Higher Boiling Point) for Safer and More Controlled Handling in Synthetic Procedures

N-methyl-1-(2-methylpyridin-4-yl)methanamine possesses a significantly higher boiling point (209.7°C at 760 mmHg) compared to N-methyl-1-(pyridin-4-yl)methanamine (200°C at 760 mmHg) [1]. This 9.7°C increase in boiling point reduces volatility and minimizes evaporative losses during ambient temperature handling or under mild heating.

Volatility (Boiling Point)
Reported
209.7°C vs N-methyl analog 200°C Δ+9.7°C
Higher boiling point may reduce evaporative losses
Measured at 760 mmHg
Volatility Process Safety Reaction Conditions Physical Properties

Differentiated Density Profile Impacting Formulation and Solubility Characteristics

The density of N-methyl-1-(2-methylpyridin-4-yl)methanamine (0.968 g/cm³) is notably lower than that of 4-(aminomethyl)pyridine (1.065 g/cm³) [1]. This represents a 9% reduction in density, which can influence solubility behavior and phase separation dynamics in biphasic systems or formulation matrices.

Density
Reported
0.968 g/cm³ vs 4-(Aminomethyl)pyridine 1.065 Δ-0.097
Lower density may influence phase separation behavior
Reported at ambient temperature
Density Formulation Solubility Physical Properties

Optimal Application Scenarios for N-Methyl-1-(2-methylpyridin-4-yl)methanamine (165558-79-2) Based on Quantitative Differentiation Evidence


Scaffold Optimization in CNS-Targeted Drug Discovery Programs

The elevated LogP (1.50) of N-methyl-1-(2-methylpyridin-4-yl)methanamine, which is 26% higher than N-methyl-1-(pyridin-4-yl)methanamine, makes it a preferred building block for enhancing blood-brain barrier penetration and improving target engagement in neurological disease models. Procurement of this specific analog ensures the desired lipophilicity profile for CNS lead optimization campaigns [1].

Fine-Tuning Reaction Kinetics in Multi-Step Organic Syntheses

The unique pKa (8.29) of this compound, which is intermediate between primary (7.81) and N-methylated (8.27) analogs, provides synthetic chemists with a tool to precisely control nucleophilicity. This is particularly valuable in amide coupling and reductive amination sequences where reaction rates must be balanced to avoid side-product formation .

High-Throughput Experimentation and Automated Synthesis Platforms

The reduced volatility of N-methyl-1-(2-methylpyridin-4-yl)methanamine (boiling point 209.7°C) relative to its non-methylated counterpart minimizes evaporative losses during automated liquid handling and extended reaction monitoring, thereby improving the accuracy and reproducibility of high-throughput screening and parallel synthesis workflows .

Development of Novel Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The distinct density (0.968 g/cm³) and solubility profile of this compound, when compared to denser analogs like 4-(aminomethyl)pyridine (1.065 g/cm³), can be exploited to tune the porosity and stability of MOFs and coordination networks. Researchers seeking to engineer materials with specific void volumes and guest-binding affinities will benefit from the unique physical properties of this aminomethylpyridine derivative .

Application
Selection Property
Validation Focus
CNS penetration assay development
Lipophilicity-based scaffold differentiation
LogP-dependent membrane permeability
Synthetic route optimization
Basicity-modulated nucleophilicity
Reaction selectivity in amide coupling
Automated synthesis platforms
Reduced volatility for liquid handling
Concentration consistency under ambient conditions
Coordination polymer design
Density-guided material properties
Phase behavior and porosity tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1-(2-methylpyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.